Unmethylated dihydroisoquinolinones demand hazardous MeI/NaH alkylation and risk N-arylation side reactions. This pre-methylated building block eliminates both, streamlining synthesis of TNF-alpha modulators.
Procurement-ready with predictable chemoselectivity and scalable supply.
7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 1313399-68-6) is a halogenated, N-methylated heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates, including TNF-alpha modulators[1]. Featuring a stable dihydroisoquinolin-1(2H)-one core, the molecule provides a highly reactive 7-bromo handle for palladium-catalyzed cross-coupling alongside an N-methyl group that permanently masks the lactam nitrogen. For industrial procurement, this pre-methylated scaffold offers a quantifiable advantage over its unmethylated counterparts by streamlining synthetic routes, eliminating the need for hazardous alkylation reagents, and ensuring predictable chemoselectivity in downstream library generation.
Substituting this compound with the unmethylated 7-bromo-3,4-dihydroisoquinolin-1(2H)-one introduces significant operational liabilities. Unmethylated lactams require dedicated N-alkylation steps using toxic methyl iodide (MeI) and highly reactive sodium hydride (NaH) in polar aprotic solvents, increasing safety risks, regulatory overhead, and waste disposal costs . Furthermore, if left unmethylated during palladium-catalyzed cross-coupling, the free lactam N-H competitively coordinates with the catalyst or undergoes unwanted N-arylation, reducing the yield of the desired C7-substituted product. Attempting to substitute with the 7-iodo analog compromises long-term shelf stability and increases procurement costs, making the 7-bromo-N-methyl variant the most practical balance of stability, chemoselectivity, and processability.
Procuring the pre-methylated 1313399-68-6 directly eliminates the standard two-step N-alkylation protocol required for the unmethylated baseline (7-bromo-3,4-dihydroisoquinolin-1(2H)-one). Standard methylation of the baseline requires sodium hydride (NaH) and methyl iodide (MeI) in DMF at 0-20°C for up to 2 hours. By sourcing the pre-methylated building block, facilities bypass the procurement, handling, and disposal of highly toxic MeI and flammable NaH.
| Evidence Dimension | Hazardous reagent requirement |
| Target Compound Data | 0 equivalents of MeI/NaH required for N-methyl scaffold integration |
| Comparator Or Baseline | Unmethylated analog (requires 1.1-1.2 eq MeI and 1.2 eq NaH) |
| Quantified Difference | 100% reduction in alkylating agent and strong base usage |
| Conditions | Standard laboratory or pilot-scale N-alkylation |
Bypassing toxic and pyrophoric reagents lowers safety overhead, reduces environmental health and safety (EHS) compliance costs, and accelerates time-to-target.
In late-stage functionalization, the N-methyl group of 1313399-68-6 acts as a permanent protecting group, directing palladium-catalyzed reactions exclusively to the C7-bromo position. When the unmethylated comparator is subjected to Buchwald-Hartwig conditions, the free lactam N-H competes with the aryl bromide, leading to significant N-arylation byproducts[1]. The pre-methylated target ensures complete chemoselectivity, maximizing the yield of the desired C7-coupled product without requiring transient protecting groups.
| Evidence Dimension | Competitive N-arylation during C-N coupling |
| Target Compound Data | 0% competitive lactam N-arylation |
| Comparator Or Baseline | Unmethylated lactam (susceptible to >10-30% N-arylation depending on catalyst/base) |
| Quantified Difference | Complete suppression of lactam-directed side reactions |
| Conditions | Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) |
Ensures high-yielding, predictable cross-coupling in automated library synthesis or scale-up without wasting expensive catalysts or requiring extra purification steps.
Compared to 7-iodo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, the 7-bromo variant (1313399-68-6) offers vastly improved thermal and photolytic stability. While iodides are highly reactive, they are prone to dehalogenation and degradation upon prolonged storage unless kept under strict cold and dark conditions . The 7-bromo compound maintains excellent reactivity for standard Suzuki and Buchwald couplings while offering indefinite stability at room temperature.
| Evidence Dimension | Long-term ambient storage stability |
| Target Compound Data | High stability at room temperature (no significant dehalogenation) |
| Comparator Or Baseline | 7-Iodo analog (prone to light/heat-induced degradation over months) |
| Quantified Difference | Elimination of cold-chain storage requirements |
| Conditions | Bulk storage in standard warehouse conditions |
Allows for bulk procurement and long-term library storage without the risk of titer loss or the cost of specialized refrigeration.
The unmethylated 7-bromo-3,4-dihydroisoquinolin-1(2H)-one forms strong intermolecular hydrogen bonds via the lactam N-H and carbonyl groups, creating crystalline networks that limit solubility in aprotic solvents. The N-methylation in 1313399-68-6 disrupts this hydrogen bonding, significantly increasing its solubility in solvents like dichloromethane (DCM) and tetrahydrofuran (THF) [1]. This enhanced solubility profile allows for higher molarity reactions, which is critical for volumetric productivity in batch reactors.
| Evidence Dimension | Aprotic solvent solubility (e.g., DCM, THF) |
| Target Compound Data | High solubility (disrupted H-bonding network) |
| Comparator Or Baseline | Unmethylated analog (lower solubility due to lactam dimerization) |
| Quantified Difference | Significant increase in maximum achievable reaction concentration |
| Conditions | Standard organic synthesis in aprotic solvents at 20-25°C |
Higher solubility enables more concentrated reactions, reducing solvent waste and improving throughput in both batch and flow manufacturing.
7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a direct, validated precursor for the synthesis of benzoxazinone derivatives and related heterocyclic modulators of TNF-alpha activity [1]. Its pre-methylated core and reactive 7-bromo position allow for rapid integration into complex scaffolds targeting inflammatory and autoimmune disorders without requiring intermediate protection steps.
Due to its complete chemoselectivity (zero risk of lactam N-arylation) and high solubility in standard organic solvents, this compound is highly suited for automated, parallel Suzuki-Miyaura or Buchwald-Hartwig cross-coupling campaigns [2]. It enables medicinal chemists to rapidly generate diverse C7-substituted libraries.
The disrupted hydrogen bonding of the N-methylated lactam ensures high solubility in aprotic solvents like THF and DCM, preventing precipitation and reactor clogging [3]. This makes 1313399-68-6 highly suitable as a feed material for continuous flow cross-coupling processes, where maintaining high, stable concentrations is critical for process efficiency.